molecular formula C10H9N3O B7817652 3-(4-aminophenyl)-2-cyanoprop-2-enamide

3-(4-aminophenyl)-2-cyanoprop-2-enamide

Cat. No.: B7817652
M. Wt: 187.20 g/mol
InChI Key: LPHVGESWHAXWFR-YVMONPNESA-N
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Description

3-(4-Aminophenyl)-2-cyanoprop-2-enamide (CAS: 30980-78-0) is a cyanoenamide derivative with the molecular formula C₁₀H₉N₃O and a molecular weight of 187.20 g/mol. Its structure features a 4-aminophenyl group attached to a cyano-substituted propenamide backbone (Figure 1).

Properties

IUPAC Name

(Z)-3-(4-aminophenyl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-6-8(10(13)14)5-7-1-3-9(12)4-2-7/h1-5H,12H2,(H2,13,14)/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHVGESWHAXWFR-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(/C#N)\C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-aminophenyl)-2-cyanoprop-2-enamide typically involves the reaction of 4-aminobenzonitrile with acrylonitrile under specific conditions. The reaction is catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is obtained through a series of purification steps including recrystallization and chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often employing green chemistry principles to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(4-aminophenyl)-2-cyanoprop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halides, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Chemistry

In chemistry, 3-(4-aminophenyl)-2-cyanoprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for further investigation in drug development .

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a potential candidate for the treatment of various diseases, including cancer and inflammatory conditions .

Industry

In industry, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the development of materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of 3-(4-aminophenyl)-2-cyanoprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-(4-aminophenyl)-2-cyanoprop-2-enamide with key analogs:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) logP Hydrogen Bond Donors Key Features Reference
This compound -NH₂ (para) C₁₀H₉N₃O 187.20 ~1.2* 2 High polarity, H-bond donor
3-[4-(Benzyloxy)phenyl]-2-cyanoprop-2-enamide (Y505-4817) -OCH₂C₆H₅ (para) C₁₇H₁₄N₂O₂ 278.31 2.69 2 Lipophilic, bulky substituent
13a (4-Methyl derivative) -CH₃ (para) C₁₆H₁₅N₅O₃S 357.38 N/A 2 Moderate lipophilicity
13b (4-Methoxy derivative) -OCH₃ (para) C₁₆H₁₅N₅O₄S 373.38 N/A 2 Electron-donating, polar
(E)-3-(4-Bromoanilino)-2-cyanoprop-2-enamide -Br (para) C₁₀H₈BrN₃O 266.10 ~2.5 2 Electron-withdrawing, heavy atom

*Estimated logP using fragment-based methods.

Key Observations:

  • Electronic Effects : Electron-donating groups (e.g., -NH₂, -OCH₃) increase electron density on the aromatic ring, which may enhance interactions with electron-deficient biological targets. In contrast, electron-withdrawing groups (e.g., -Br) reduce reactivity in electrophilic substitution .
  • Steric Effects : Bulky substituents like benzyloxy (Y505-4817) may hinder binding to compact active sites, whereas smaller groups (e.g., -CH₃, -NH₂) offer better steric compatibility .

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